4-Hydroxy-2-[4-(trifluoromethyl)phenyl]benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hydroxy-2-[4-(trifluoromethyl)phenyl]benzoic acid is an organic compound with the molecular formula C14H9F3O3 and a molecular weight of 282.21 g/mol . This compound is characterized by the presence of a hydroxy group and a trifluoromethyl group attached to a benzoic acid core. It is a white to off-white crystalline powder with strong acidic properties .
Vorbereitungsmethoden
The synthesis of 4-Hydroxy-2-[4-(trifluoromethyl)phenyl]benzoic acid can be achieved through various methods. One common approach involves the reaction of 3-trifluoromethylphenol with carbon dioxide under acidic conditions . The reaction conditions and specific reagents used can vary depending on the desired yield and purity of the final product. Industrial production methods often involve optimizing these reaction conditions to ensure scalability and cost-effectiveness.
Analyse Chemischer Reaktionen
4-Hydroxy-2-[4-(trifluoromethyl)phenyl]benzoic acid undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The hydroxy and trifluoromethyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4-Hydroxy-2-[4-(trifluoromethyl)phenyl]benzoic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of various industrial chemicals and materials
Wirkmechanismus
The mechanism of action of 4-Hydroxy-2-[4-(trifluoromethyl)phenyl]benzoic acid involves its interaction with specific molecular targets and pathways. The hydroxy and trifluoromethyl groups play a crucial role in its reactivity and interactions with other molecules. These interactions can lead to various biochemical and physiological effects, depending on the context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
4-Hydroxy-2-[4-(trifluoromethyl)phenyl]benzoic acid can be compared with other similar compounds, such as:
4-(Trifluoromethyl)phenylboronic acid: This compound also contains a trifluoromethyl group but differs in its boronic acid functionality.
4-(Trifluoromethyl)phenol: Similar in structure but lacks the benzoic acid moiety.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and physical properties, making it valuable for various applications.
Eigenschaften
Molekularformel |
C14H9F3O3 |
---|---|
Molekulargewicht |
282.21 g/mol |
IUPAC-Name |
4-hydroxy-2-[4-(trifluoromethyl)phenyl]benzoic acid |
InChI |
InChI=1S/C14H9F3O3/c15-14(16,17)9-3-1-8(2-4-9)12-7-10(18)5-6-11(12)13(19)20/h1-7,18H,(H,19,20) |
InChI-Schlüssel |
CAKQAPPYPKGXLF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C2=C(C=CC(=C2)O)C(=O)O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.